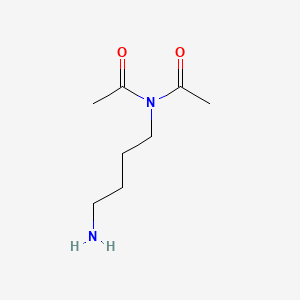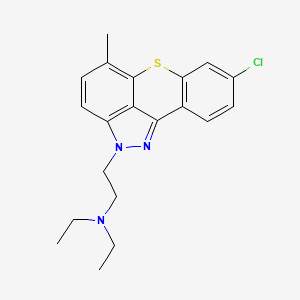
Sulfato de sodio decahidratado
Descripción general
Descripción
Sodium sulfate decahydrate, also known as Glauber’s salt, is an inorganic compound with the chemical formula Na₂SO₄·10H₂O. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industries due to its unique properties, such as its ability to store and release heat during phase transitions .
Aplicaciones Científicas De Investigación
Sodium sulfate decahydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in protein precipitation and purification processes.
Medicine: Utilized in some pharmaceutical formulations for its laxative properties.
Industry: Widely used in the manufacture of detergents, paper pulping, and as a phase change material for thermal energy storage .
Análisis Bioquímico
Biochemical Properties
Sodium sulfate decahydrate is involved in several biochemical reactions due to its ability to dissociate into sodium and sulfate ions in aqueous solutions. These ions interact with various enzymes, proteins, and other biomolecules. For instance, sodium ions are essential for maintaining the osmotic balance and proper functioning of cells. Sulfate ions participate in sulfation reactions, which are crucial for the metabolism of certain drugs and endogenous compounds. Sodium sulfate decahydrate also interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to target molecules, affecting their activity and solubility .
Cellular Effects
Sodium sulfate decahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The sodium ions from sodium sulfate decahydrate help regulate the activity of ion channels and transporters, which are vital for maintaining cellular homeostasis. Sulfate ions, on the other hand, are involved in the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix. These interactions can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, sodium sulfate decahydrate exerts its effects through binding interactions with biomolecules. Sodium ions can bind to negatively charged sites on proteins and nucleic acids, influencing their structure and function. Sulfate ions can act as enzyme inhibitors or activators, depending on the specific biochemical context. For example, sulfation of hormones and neurotransmitters can modulate their activity and degradation. Additionally, sodium sulfate decahydrate can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium sulfate decahydrate can change over time due to its stability and degradation properties. Sodium sulfate decahydrate is relatively stable under standard conditions, but it can undergo dehydration when exposed to dry air, forming anhydrous sodium sulfate. This transformation can affect its biochemical activity and interactions with cellular components. Long-term studies have shown that sodium sulfate decahydrate can influence cellular function over extended periods, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of sodium sulfate decahydrate vary with different dosages in animal models. At low doses, sodium sulfate decahydrate can support normal cellular functions and metabolic processes. At high doses, it can cause toxic or adverse effects, such as electrolyte imbalances and dehydration. Studies have shown that there are threshold effects, where the beneficial effects of sodium sulfate decahydrate are observed up to a certain dosage, beyond which toxicity occurs .
Metabolic Pathways
Sodium sulfate decahydrate is involved in several metabolic pathways, particularly those related to sulfate metabolism. Sulfate ions from sodium sulfate decahydrate are incorporated into various biomolecules through sulfation reactions. These reactions are catalyzed by sulfotransferases and require cofactors such as 3’-phosphoadenosine-5’-phosphosulfate (PAPS). Sulfation is essential for the detoxification of xenobiotics and the metabolism of hormones and neurotransmitters .
Transport and Distribution
Within cells and tissues, sodium sulfate decahydrate is transported and distributed through specific transporters and binding proteins. Sodium ions are transported via sodium-potassium pumps and sodium channels, while sulfate ions are transported by sulfate transporters. These transport mechanisms ensure the proper localization and accumulation of sodium sulfate decahydrate in target tissues, where it can exert its biochemical effects .
Subcellular Localization
Sodium sulfate decahydrate is localized in various subcellular compartments, depending on its biochemical role. Sodium ions are found in the cytoplasm and extracellular space, where they regulate osmotic balance and cellular signaling. Sulfate ions are localized in the Golgi apparatus and endoplasmic reticulum, where they participate in the sulfation of proteins and lipids. These subcellular localizations are directed by specific targeting signals and post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium sulfate decahydrate can be synthesized through the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄). The reaction is as follows: [ 2 \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HCl} + \text{Na}_2\text{SO}_4 ] The resulting sodium sulfate can then be crystallized from an aqueous solution to obtain the decahydrate form .
Industrial Production Methods: Industrially, sodium sulfate decahydrate is often obtained as a by-product of various chemical processes, such as the production of hydrochloric acid. It is also extracted from natural sources like mirabilite, a naturally occurring mineral form of sodium sulfate decahydrate .
Types of Reactions:
Oxidation and Reduction: Sodium sulfate decahydrate does not typically undergo oxidation or reduction reactions under standard conditions.
Substitution: It can participate in double displacement reactions, where it reacts with other salts to form new compounds.
Hydrolysis: In aqueous solutions, sodium sulfate decahydrate can undergo hydrolysis to form sodium hydroxide and sulfuric acid.
Common Reagents and Conditions:
Reagents: Sodium chloride, sulfuric acid, and water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate crystallization.
Major Products:
From Hydrolysis: Sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄).
From Double Displacement: Various new salts depending on the reacting compounds.
Mecanismo De Acción
The primary mechanism of action of sodium sulfate decahydrate in its various applications involves its ability to dissociate into sodium ions (Na⁺) and sulfate ions (SO₄²⁻) in aqueous solutions. These ions interact with other molecules and ions in the solution, facilitating various chemical and physical processes. For example, in thermal energy storage, the compound undergoes phase transitions, absorbing and releasing heat .
Comparación Con Compuestos Similares
- Sodium bisulfate (NaHSO₄)
- Sodium sulfite (Na₂SO₃)
- Sodium persulfate (Na₂S₂O₈)
- Sodium pyrosulfate (Na₂S₂O₇)
Comparison:
- Sodium bisulfate: Unlike sodium sulfate decahydrate, sodium bisulfate is acidic and is used primarily as a pH adjuster.
- Sodium sulfite: This compound is a reducing agent, whereas sodium sulfate decahydrate is not typically involved in redox reactions.
- Sodium persulfate: A strong oxidizing agent, contrasting with the relatively inert nature of sodium sulfate decahydrate.
- Sodium pyrosulfate: Used in analytical chemistry for its dehydrating properties, while sodium sulfate decahydrate is more commonly used for its phase change properties .
Sodium sulfate decahydrate stands out due to its high solubility in water, non-toxicity, and ability to undergo phase transitions, making it highly valuable in thermal energy storage and various industrial applications.
Propiedades
Key on ui mechanism of action |
MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water. |
|---|---|
Número CAS |
7727-73-3 |
Fórmula molecular |
H4NaO5S |
Peso molecular |
139.09 g/mol |
Nombre IUPAC |
disodium;sulfate |
InChI |
InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clave InChI |
IKUVTICOFCNXDT-UHFFFAOYSA-N |
Impurezas |
Anhydrous: 98% minimum, 0.5% Na2SO3 |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
O.OS(=O)(=O)O.[Na] |
Color/Form |
Powder or orthorhombic bipyramidal crystals White orthorhombic crystals or powde |
Densidad |
2.671 Relative density (water = 1): 2.7 |
melting_point |
884 °C Latent heat of fusion: 24.4 kJ at melting point |
Key on ui other cas no. |
7727-73-3 |
Descripción física |
Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Gas or Vapor; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO] WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. |
Números CAS relacionados |
10034-88-5 (mono-Na salt monohydrate) 7681-38-1 (mono-Na salt) 7727-73-3 (di-Na salt decahydrate) |
Solubilidad |
In water, 28.1 g/100 g water at 25 °C In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method) Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water Soluble in glycerin; insoluble in alcohol SOL IN HYDROGEN IODIDE Solubility in water: very good |
Sinónimos |
disodium sulfate mangxiao mirabilitum natrii sulphas puxiao sodium bisulfate sodium bisulfate, monohydrate sodium hydrosulfate sodium sulfate sodium sulfate, 35S-labeled cpd sodium sulfate, decahydrate sulfuric acid, monosodium salt thenardite |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)



